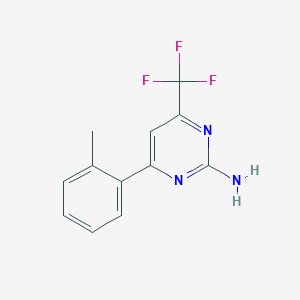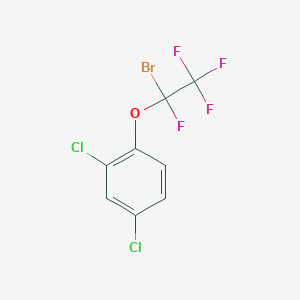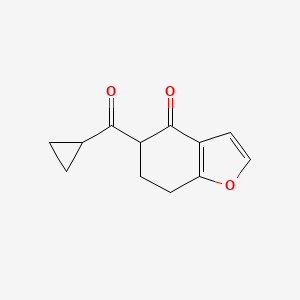
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with the molecular formula C12H12O3. It is a member of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and compliance with safety regulations .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is not well-documented. like other benzofuran derivatives, it may interact with specific molecular targets and pathways, influencing biological processes. Further research is needed to elucidate its exact mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzofuran-4-one: A structurally similar compound with potential biological activities.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another related compound used in various chemical and biological studies
Uniqueness
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific cyclopropanecarbonyl group, which may confer distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(cyclopropanecarbonyl)-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C12H12O3/c13-11(7-1-2-7)9-3-4-10-8(12(9)14)5-6-15-10/h5-7,9H,1-4H2 |
InChI Key |
YELYFRGRFXFDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2CCC3=C(C2=O)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


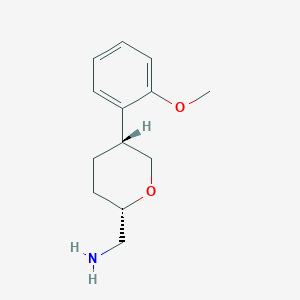
![Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13334766.png)
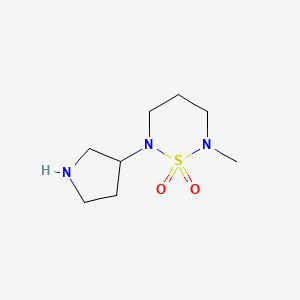
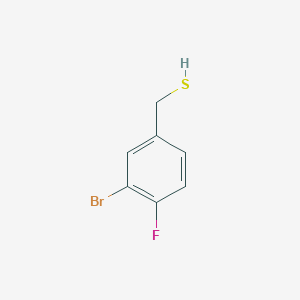
![5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13334787.png)
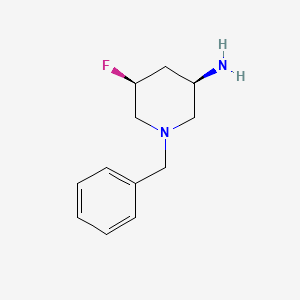
![(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13334794.png)
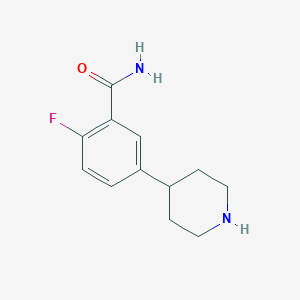
![4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13334807.png)
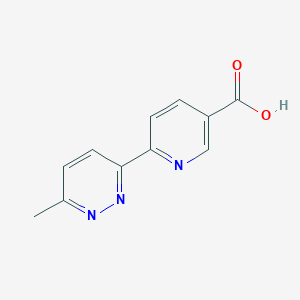

![1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334837.png)
